molecular formula C16H24O4 B1249016 Tagetolone

Tagetolone

Cat. No.: B1249016
M. Wt: 280.36 g/mol
InChI Key: OQJDVTONDORMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tagetolone is a phytotoxic polyketide first isolated from the fungal pathogen Alternaria tagetica . This compound, along with its structural analog tagetenolone, was identified through spectroscopic analysis (IR, MS, $ ^1 \text{H} $- and $ ^13 \text{C} $-NMR, and 2D NMR experiments) of the organic crude extract derived from fungal culture filtrates . This compound exhibits significant phytotoxicity, contributing to the pathogenicity of A. tagetica against host plants, particularly members of the Asteraceae family . Its molecular structure is characterized by a polyketide backbone with distinct functional groups, including hydroxyl and ketone moieties, which are critical for its bioactivity .

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

5-hydroxy-1-(4-hydroxy-2-methoxy-3,6-dimethylphenyl)-2-methylhexan-3-one

InChI

InChI=1S/C16H24O4/c1-9-7-15(19)12(4)16(20-5)13(9)6-10(2)14(18)8-11(3)17/h7,10-11,17,19H,6,8H2,1-5H3

InChI Key

OQJDVTONDORMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC(C)C(=O)CC(C)O)OC)C)O

Synonyms

tagetolone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tagetolone belongs to a broader class of fungal phytotoxins produced by Alternaria species. Below, we compare its structural features, bioactivity, and ecological roles with related compounds (Table 1).

Structural Analogs

  • Tagetenolone: Co-isolated with this compound from A. tagetica, tagetenolone shares the polyketide core but differs in oxidation states and substituents. This structural variation leads to differences in phytotoxic potency and target specificity .
  • Radicinin: Another polyketide from Alternaria spp., radicinin inhibits root growth in onions (Allium cepa) through disruption of cellular ion transport, a mechanism distinct from this compound’s foliar toxicity .

Functional Analogs

  • Zinniol: A non-polyketide phytotoxin from A. tagetica, zinniol induces necrotic lesions in carrots (Daucus carota) by disrupting membrane integrity. Unlike this compound, zinniol is a diphenyl ether derivative, highlighting divergent biosynthetic pathways .
  • Tentoxin : A cyclic tetrapeptide from Alternaria alternata, tentoxin targets chloroplasts by inhibiting ATP synthase. While structurally unrelated to this compound, both compounds exhibit host-selective toxicity .

Bioactivity and Ecological Roles

Compound Source Structure Class Key Bioactivity Target Plant/Organelle
This compound Alternaria tagetica Polyketide Foliar necrosis, growth inhibition Asteraceae (e.g., marigolds)
Tagetenolone Alternaria tagetica Polyketide Moderate phytotoxicity Broadleaf plants
Zinniol Alternaria tagetica Diphenyl ether Necrotic lesions, membrane disruption Carrots, tomatoes
Radicinin Alternaria chrysanthemi Polyketide Root growth inhibition Onions, legumes
Tentoxin Alternaria alternata Cyclic tetrapeptide Chloroplast ATP synthase inhibition Lettuce, tobacco

Table 1. Comparative analysis of this compound and related phytotoxins. Data derived from .

Mechanistic Differences

  • Mode of Action : this compound primarily disrupts plant cell membranes via lipid peroxidation, whereas tentoxin interferes with energy metabolism in chloroplasts .
  • Host Specificity : this compound’s activity is selective for Asteraceae, while zinniol affects Apiaceae (e.g., carrots) and Solanaceae (e.g., tomatoes) .

Research Implications

The structural and functional diversity of this compound and its analogs underscores the complexity of fungal-plant interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tagetolone
Reactant of Route 2
Tagetolone

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